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Compound of Interest

2-Methoxy-1,3-thiazole-4-
Compound Name:
carbaldehyde

Cat. No.: B011644

Disclaimer: Direct research applications for "2-Methoxy-1,3-thiazole-4-carbaldehyde” in
agrochemicals are not extensively documented in publicly available literature. The following
application notes and protocols are based on the broader class of thiazole and thiazole-4-
carbaldehyde derivatives, which are recognized for their significant potential in the
development of new agrochemical agents, particularly fungicides.

Introduction

The thiazole ring is a crucial heterocyclic scaffold in the development of agrochemicals. Its
derivatives have demonstrated a wide range of biological activities, including fungicidal,
herbicidal, and insecticidal properties. Thiazole-based fungicides, in particular, have been
successful in controlling a variety of plant pathogenic fungi. The aldehyde functional group at
the 4-position of the thiazole ring serves as a versatile synthetic handle for the creation of
diverse chemical libraries for screening and optimization of agrochemical candidates.

Mechanism of Action: Thiazole-Based Fungicides

Many thiazole-containing fungicides belong to the azole class of antifungals. Their primary
mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14a-demethylase
(CYP51), which is a key enzyme in the biosynthesis of ergosterol.[1][2][3][4] Ergosterol is an
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essential component of the fungal cell membrane, responsible for maintaining its integrity,
fluidity, and function.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14a-
methylated sterol precursors.[2][5] This disruption of the cell membrane structure and function
ultimately leads to the inhibition of fungal growth and cell death.[3]
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Caption: Mechanism of action of thiazole-based fungicides.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of various thiazole derivatives
against different plant pathogenic fungi. The data is presented as the half-maximal effective
concentration (ECso) or minimum inhibitory concentration (MIC) in pg/mL. This data illustrates
the potential of the thiazole scaffold in developing potent fungicides.
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Compound Type Fungal Species ECso /| MIC (ug/mL) Reference
Isothiazole—thiazole Pseudoperonospora

o _ 0.046 [6]
derivative (6u) cubensis
Isothiazole—thiazole Phytophthora

o _ 0.20 [6]
derivative (6u) infestans
(2-
cyclopropylmethylide
(cyclop p.y .y Candida albicans 0.008-7.81 [6]
ne)hydrazinyl)thiazole
derivatives
2-hydrazinyl-4-phenyl-
1,3-thiazole derivative ~ Candida albicans 3.9 [7]
(7e)
Pyrazole—thiazole ) _ _

) Rhizoctonia cerealis 1.1-49 [8]
carboxamide (9ac)
Pyrazole-thiazole Sclerotinia
_ _ 0.8 [8]

carboxamide (9cd) sclerotiorum
Indole-imidazo[2,1-

) o Cytospora
b]thiazole derivative 413 [9]

chrysosperma

(DL-21)
Indole-imidazo[2,1-
b]thiazole derivative Sphaeropsis sapinea 11.73 [9]

(DL-27)

Experimental Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)

of a compound against a fungal pathogen.[10][11][12]

Materials:

e Test compound (e.g., a 2-alkoxy-1,3-thiazole-4-carbaldehyde derivative)

e Dimethyl sulfoxide (DMSO)
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Fungal pathogen culture

RPMI-1640 medium (or other suitable broth)

Sterile 96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:

o Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 10
mg/mL.

e Preparation of Fungal Inoculum: Culture the fungal pathogen on a suitable agar medium.
Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension to a
concentration of 1 x 10° to 5 x 10> CFU/mL.

 Serial Dilution: Add 100 pL of sterile broth to each well of a 96-well plate. Add 2 pL of the
compound stock solution to the first well and perform a two-fold serial dilution across the
plate.

e Inoculation: Add 100 pL of the fungal inoculum to each well.

e Controls: Include a positive control (fungal inoculum without the test compound) and a
negative control (broth only).

 Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period
suitable for the growth of the specific fungus (typically 48-72 hours).

o MIC Determination: The MIC is the lowest concentration of the compound at which there is
no visible growth of the fungus. This can be assessed visually or by measuring the optical
density at 600 nm.

This is a general procedure for the synthesis of thiazole derivatives, which can be adapted for
the synthesis of 2-alkoxy-1,3-thiazole-4-carbaldehydes. The Hantzsch thiazole synthesis is a
common method.

Materials:
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An appropriate thioamide

An a-haloketone

Solvent (e.g., ethanol, DMF)

Base (e.g., pyridine, triethylamine)

Procedure:

Reaction Setup: Dissolve the thioamide in a suitable solvent in a round-bottom flask.

» Addition of Reagents: Add the a-haloketone to the solution. If required, add a base to
neutralize the hydrohalic acid formed during the reaction.

o Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a
specified time (monitored by TLC).

o Work-up: After the reaction is complete, cool the mixture and pour it into water. The product
may precipitate and can be collected by filtration.

 Purification: The crude product can be purified by recrystallization from a suitable solvent or
by column chromatography.

o Characterization: Confirm the structure of the synthesized compound using spectroscopic
methods such as *H NMR, 13C NMR, and mass spectrometry.

Workflow for Agrochemical Candidate Screening

The following diagram illustrates a typical workflow for the screening and development of new
thiazole-based agrochemical candidates.
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Caption: Workflow for screening thiazole-based agrochemicals.

Conclusion
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While specific data for "2-Methoxy-1,3-thiazole-4-carbaldehyde" in agrochemical research is
sparse, the broader family of thiazole derivatives represents a highly promising class of
compounds for the development of novel fungicides. The thiazole-4-carbaldehyde scaffold, in
particular, offers a synthetically accessible starting point for the generation of diverse chemical
libraries. The protocols and data presented here provide a foundational framework for
researchers to explore the potential of these compounds in addressing the ongoing challenges
in crop protection. Further research into the synthesis and biological evaluation of derivatives of
2-alkoxy-1,3-thiazole-4-carbaldehyde is warranted to uncover their potential as next-generation
agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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